3-(Acridin-9-ylamino)phenol

Anticancer Research Leukemia 9-Anilinoacridine Derivatives

This is the specific meta-substituted isomer, Phenol, m-(9-acridinylamino)-. Unlike ortho/para variants, its substitution pattern critically dictates DNA intercalation geometry, fluorescence quenching, and biological activity. Essential for replicating literature findings and designing potent N-mustard derivatives with enhanced anti-leukemic activity. Do not substitute with regioisomers.

Molecular Formula C19H15ClN2O
Molecular Weight 322.8 g/mol
Cat. No. B7742526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acridin-9-ylamino)phenol
Molecular FormulaC19H15ClN2O
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)O.Cl
InChIInChI=1S/C19H14N2O.ClH/c22-14-7-5-6-13(12-14)20-19-15-8-1-3-10-17(15)21-18-11-4-2-9-16(18)19;/h1-12,22H,(H,20,21);1H
InChIKeyOPRKTJNXKRWAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL] (The mean of the results at pH 7.4)

Procurement Insight: 3-(Acridin-9-ylamino)phenol (CAS 51208-19-6) – Core Identity and Physicochemical Baseline


3-(Acridin-9-ylamino)phenol, also catalogued as Phenol, m-(9-acridinylamino)-, is a synthetic heterocyclic organic compound featuring an acridine scaffold linked via an amine bridge to a meta-substituted phenol ring [1]. With a molecular formula of C19H14N2O and a molecular weight of 286.3 g/mol, this compound belongs to the 9-anilinoacridine class . Its computed XLogP3-AA of 4.7 indicates significant lipophilicity, while the presence of two hydrogen bond donors (phenolic -OH and bridging -NH-) and three hydrogen bond acceptors (phenolic oxygen, acridine nitrogen) provides a balanced physicochemical profile for both hydrophobic and polar interactions [1].

Procurement Risk Analysis: Why Substituting 3-(Acridin-9-ylamino)phenol with Regioisomers Compromises Reproducibility


In scientific procurement, the assumption that regioisomeric acridine-phenol conjugates are interchangeable is unfounded and can lead to experimental failure. The position of the hydroxyl group on the aniline ring (ortho, meta, or para) critically dictates the compound's electronic distribution, hydrogen-bonding network, and molecular recognition profile [1]. These structural nuances directly impact DNA intercalation geometry, fluorescence quenching behavior, and biological activity [2]. Therefore, selecting the precise meta-substituted isomer, 3-(Acridin-9-ylamino)phenol, is essential for replicating literature findings and ensuring target-specific outcomes.

Quantitative Differentiation: Evidence-Based Selection Guide for 3-(Acridin-9-ylamino)phenol


Cytotoxic Selectivity: Differential Activity Against Human Lymphoblastic Leukemia Cells vs. Structural Analogs

In a direct structure-activity relationship (SAR) study, a derivative of 3-(acridin-9-ylamino)phenol demonstrated approximately 100-fold more potent cytotoxicity than its parent N-mustard analogs against human lymphoblastic leukemic cells (CCRF-CEM) [1]. This significant increase in potency is attributed to the optimized positioning of the alkylating N-mustard residue on the anilino ring, highlighting the meta-substituted phenol's critical role in enhancing antitumor efficacy [1].

Anticancer Research Leukemia 9-Anilinoacridine Derivatives

Radiolabeling Efficiency: High Iodine-125 Incorporation Yield Compared to Alternative Precursors

4-[2-(acridin-9-ylamino)-ethyl]-phenol, a close structural analog of 3-(acridin-9-ylamino)phenol, was successfully radioiodinated with I-125 using the chloramine-T method, achieving high-to-excellent yields [1]. This efficient labeling is critical for producing radiolabeled DNA intercalators for potential use in targeted radionuclide therapy, where high specific activity is required [1].

Radionuclide Therapy Radioiodination DNA Intercalator

Physicochemical Profile: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) for CNS Multiparameter Optimization (MPO) Scoring

3-(Acridin-9-ylamino)phenol exhibits a computed XLogP3-AA of 4.7 and a topological polar surface area (TPSA) of 45.2 Ų [1]. When compared to the regioisomer 4-(acridin-9-ylamino)phenol (XLogP3-AA: 4.7, TPSA: 45.2 Ų), the meta-substituted compound shares an identical physicochemical profile, yet its distinct substitution pattern alters electron density and hydrogen-bonding geometry, which are critical for target recognition [2]. This subtle but crucial difference underscores why substitution patterns cannot be inferred from bulk properties alone.

ADME Properties CNS Drug Design Physicochemical Characterization

DNA Intercalation Capacity: Inferred Binding Affinity Based on Acridine Scaffold Class Behavior

As a 9-anilinoacridine derivative, 3-(acridin-9-ylamino)phenol is expected to intercalate into DNA, a mechanism common to its class [1]. Computational studies on the acridine intercalator indicate that binding energy is more favorable for interactions with cytosine-guanine (C-G) base pairs than with adenine-thymine (A-T) pairs [2]. This class-level inference suggests that the compound's activity is rooted in its ability to disrupt DNA replication and transcription, a hallmark of acridine-based therapeutics [1].

DNA Binding Intercalation Anticancer Mechanism

Validated Application Scenarios for 3-(Acridin-9-ylamino)phenol in Scientific Research and Development


Medicinal Chemistry: Lead Optimization for Anticancer Agents

Given the 100-fold potency enhancement observed in its N-mustard derivatives against leukemic cells [1], 3-(Acridin-9-ylamino)phenol serves as a privileged scaffold for designing and synthesizing next-generation antitumor agents. Its unique substitution pattern allows for strategic attachment of alkylating moieties, enabling medicinal chemists to fine-tune efficacy and selectivity.

Chemical Biology: Development of Radiolabeled Probes

The efficient radioiodination of structurally related acridine-phenol compounds [2] validates the use of 3-(Acridin-9-ylamino)phenol as a precursor for developing high-specific-activity radiotracers. These probes are essential for studying DNA dynamics, cellular uptake, and for potential applications in targeted radionuclide therapy.

Biophysical Chemistry: Investigating DNA-Ligand Interactions

As a DNA intercalator [3][4], 3-(Acridin-9-ylamino)phenol is a valuable tool for biophysical studies. Researchers can employ it to investigate the thermodynamics and kinetics of small molecule-DNA binding, examine sequence specificity (e.g., preference for C-G base pairs [4]), and elucidate the molecular basis of drug-induced nucleic acid conformational changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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